molecular formula C15H12Cl2N4O B8643145 3-(2,4-Dichloro-phenyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine

3-(2,4-Dichloro-phenyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine

Cat. No.: B8643145
M. Wt: 335.2 g/mol
InChI Key: YLZARLJSOWWBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichloro-phenyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine is a useful research compound. Its molecular formula is C15H12Cl2N4O and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)triazol-4-amine

InChI

InChI=1S/C15H12Cl2N4O/c1-22-11-5-2-9(3-6-11)14-15(18)21(20-19-14)13-7-4-10(16)8-12(13)17/h2-8H,18H2,1H3

InChI Key

YLZARLJSOWWBNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=N2)C3=C(C=C(C=C3)Cl)Cl)N

solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled and stirred mixture of 1-azido-2,4-dichloro-benzene (0.400 g, 1 eq) and commercial (4-methoxy-phenyl)-acetonitrile (0.376 g, 1.2 eq) in ethanol (3 ml) kept under nitrogen, a solution of sodium methoxide (0.172 g, 1.5 eq) in ethanol (2 ml) is added drop-wise (15 min). After the addition, the reaction mixture is allowed to reach room temperature spontaneously and stirring is then continued overnight at room temperature. The resulting reaction mixture is diluted with ethyl acetate (25 ml), washed with water (2×25 ml), dried over MgSO4 and evaporated to dryness. The yellow semisolid residue (0.750 g) is purified by crystallization from a mixture of dichloromethane and hexane (1:1), to afford the title compound as white solid (0.315 g, 44% yield). M.p. 149.2-150.7° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.376 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0.172 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
44%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.